molecular formula C14H14O3 B4937792 3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one CAS No. 6238-21-7

3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B4937792
CAS No.: 6238-21-7
M. Wt: 230.26 g/mol
InChI Key: HDNREROUZXDJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.259 g/mol It is a derivative of chromen-6-one, characterized by the presence of a methoxy group at the 3-position and a tetrahydrobenzo ring fused to the chromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can be achieved through several methods. One common approach involves the condensation of 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized chromen derivatives.

Scientific Research Applications

3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various research applications.

Properties

IUPAC Name

3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)17-13(11)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNREROUZXDJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367555
Record name 3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-21-7
Record name 3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.